1-Phenyl-1,4-diazepane hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
1-phenyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;/h1-3,5-6,12H,4,7-10H2;1H |
InChI Key |
OONGLOACBXZSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Phenyl 1,4 Diazepane Hydrochloride
Advanced Synthetic Routes to the 1,4-Diazepane Core
The formation of the seven-membered 1,4-diazepane ring is a key step that can be achieved through several synthetic approaches.
Cyclocondensation Reactions for 1,4-Diazepane Formation
Cyclocondensation reactions are a common method for constructing the 1,4-diazepane ring. This typically involves the reaction of a bifunctional amine with a suitable electrophile. For instance, the reaction of diamines with dicarbonyl compounds or their equivalents can lead to the formation of the diazepine (B8756704) ring. The use of heteropolyacids as catalysts has been shown to be an efficient method for the synthesis of 1,4-diazepine derivatives. nih.gov These catalysts offer advantages such as high yields and short reaction times for a range of substituted diazepines. nih.gov Another approach involves the cyclocondensation of 2,2′-biphenyldiamines with 2-chloroacetic acid derivatives, mediated by elemental sulfur, to produce dibenzo[d,f] nih.govnih.govdiazepines. acs.org
Reduction Strategies for Diazepine Derivatives
The reduction of unsaturated diazepine or benzodiazepine (B76468) precursors is another viable route to the 1,4-diazepane core. For example, 1,4-benzodiazepine-N-oxides can be reduced to the corresponding benzodiazepines. researchgate.net These can be further reduced to the saturated 1,4-diazepane ring. Reductive amination is also a powerful tool. For instance, 1,4-diazepane-6-amine (DAZA) can be alkylated via a one-pot synthesis involving carbonyl amine condensation followed by reductive amination with sodium borohydride. nih.gov
N-Propargylamine-Based Approaches to the 1,4-Diazepane Ring System
Propargylamines are versatile building blocks in organic synthesis and can be utilized in the construction of heterocyclic systems like 1,4-diazepanes. rsc.org The synthesis of propargylamines is often achieved through multicomponent reactions, which can be catalyzed by various metals, including copper and gold. rsc.orgorganic-chemistry.org These reactions offer an efficient way to generate diverse propargylamine (B41283) structures that can subsequently be cyclized to form the desired diazepane ring. rsc.org
Multicomponent Reaction Strategies for Diverse Diazepane Scaffolds
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like diazepanes in a single step from three or more starting materials. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) is a notable example that has been employed for the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. nih.gov This strategy allows for the rapid generation of a library of diverse diazepine derivatives by varying the starting components. nih.gov Copper-catalyzed multicomponent reactions have also been developed for the synthesis of various heterocyclic scaffolds. beilstein-journals.org
Phenyl Moiety Incorporation and Hydrochloride Salt Formation
Once the 1,4-diazepane core is synthesized, the next steps involve the introduction of the phenyl group and the formation of the hydrochloride salt.
N-Alkylation and N-Arylation Strategies for 1-Phenyl Substitution
The introduction of the phenyl group onto the 1,4-diazepane ring is typically achieved through N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for this purpose. researchgate.netresearchgate.net These reactions allow for the formation of a carbon-nitrogen bond between the diazepane nitrogen and a phenyl halide or a similar arylating agent. researchgate.netorganic-chemistry.org Copper-catalyzed N-arylation reactions also provide a viable alternative for this transformation. organic-chemistry.orgmdpi.com
The following table provides a summary of different N-arylation methods:
| Reaction Type | Catalyst | Arylating Agent | Key Features | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium complexes | Aryl halides | Good for sterically hindered substrates. | researchgate.netresearchgate.net |
| Ullmann Condensation | Copper | Aryl halides | Classic method, often requires high temperatures. | researchgate.net |
The formation of 1-phenyl-1,4-diazepane (B1366720) hydrochloride is typically achieved by treating the free base, 1-phenyl-1,4-diazepane, with hydrochloric acid. jocpr.com This can be done using a solution of hydrogen chloride in an appropriate solvent, such as ethanol (B145695) or diethyl ether. The addition of aqueous hydrochloric acid followed by solvent removal is a common procedure. nih.gov
Chiral Synthesis and Enantioselective Approaches to 1-Phenyl-1,4-diazepane Analogs
The development of stereochemically complex diazepanes is a significant area of research, as the introduction of chiral centers can enhance clinical success and reduce off-target effects. nih.gov Various enantioselective methods have been developed to synthesize chiral 1,4-diazepane analogs.
One notable approach is the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. This method has been shown to produce gem-disubstituted diazepanone heterocycles in high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.gov The success of this transformation often relies on the use of specific ligands, such as (S)-(CF3)3-t-BuPHOX, and nonpolar solvents. nih.gov The reaction tolerates a range of functional groups, allowing for the synthesis of diverse analogs. nih.gov
Another strategy involves the rhodium-catalyzed asymmetric hydroamination of internal alkynes and allenes. nih.gov This intramolecular process can generate chiral 3-vinyl-1,4-benzodiazepines with good to excellent yields and enantioselectivities. nih.gov These vinyl-substituted products can serve as versatile intermediates for further synthetic modifications. nih.gov
Furthermore, the concept of "memory of chirality" has been applied to the stereoselective alkylation of 1,4-benzodiazepin-2-ones, where the chirality of the starting material is transferred to a reactive enolate intermediate, resulting in a stereospecific product. vt.edu
Table 1: Comparison of Enantioselective Synthetic Methods for 1,4-Diazepane Analogs
| Method | Catalyst/Reagent | Key Features | Yield | Enantiomeric Excess (ee) | Reference |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Palladium with (S)-(CF3)3-t-BuPHOX ligand | Synthesis of gem-disubstituted diazepanones; tolerates various functional groups. | Up to >99% | Up to 95% | nih.gov |
| Rhodium-Catalyzed Asymmetric Hydroamination | Rhodium catalyst | Synthesis of chiral 3-vinyl-1,4-benzodiazepines. | Good-Excellent | Good-Excellent | nih.gov |
| Organocatalyzed Domino Reaction | epi-quinine derived urea (B33335) (eQNU) | One-pot synthesis from simple starting materials. | Satisfactory | Up to 98% | chemistryviews.org |
Solid-Phase Synthesis of 1,4-Diazepane Derivatives
Solid-phase synthesis has become a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery. stanford.edukoreascience.kr This methodology has been successfully applied to the synthesis of 1,4-diazepane and its derivatives, offering an efficient way to explore chemical diversity. nih.govnih.govacs.org
A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed using three commercially available components: anthranilic acids, α-amino esters, and alkylating agents. acs.org This approach allows for the preparation of both racemic and optically pure compounds, making it suitable for both lead identification and optimization. acs.org
The solid-phase synthesis of trisubstituted benzo nih.govacs.orgdiazepin-5-one derivatives has also been described. nih.gov In this method, primary amines are immobilized on a resin and subsequently converted to the target benzodiazepines through a series of reactions including sulfonylation, alkylation, reduction, and cyclization. nih.gov The final products are obtained in good crude purity and satisfactory yields after cleavage from the resin. nih.gov
Furthermore, regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine template on a solid support has been achieved. nih.gov This allows for the introduction of diversity at this position, which can be combined with further modifications at other positions to create a combinatorial library. nih.gov
It is important to note that side reactions can occur during solid-phase synthesis. For instance, the formation of 1,4-diazepine-2,5-dione rings has been observed as a side reaction during the solid-phase synthesis of peptides containing aspartic acid β-benzyl ester. nih.gov
Table 2: Key Features of Solid-Phase Synthesis of 1,4-Diazepane Derivatives
| Synthetic Target | Starting Materials | Key Reaction Steps | Advantages | Reference |
| 1,4-Benzodiazepine-2,5-diones | Anthranilic acids, α-amino esters, alkylating agents | Racemic or optically pure synthesis | General, expedient, allows for diverse functionality | acs.org |
| Trisubstituted benzo nih.govacs.orgdiazepin-5-ones | Primary amines, α-bromoketones, o-nitrobenzoic acids | Immobilization, sulfonylation, alkylation, reduction, cyclization | Applicable for library synthesis in a combinatorial fashion | nih.gov |
| N4-alkylated 3-oxo-1,4-benzodiazepines | 4-H-2,3,4,5-tetrahydro-7-iodo-3-oxo-1H-1,4-benzodiazepine-2-acetate-polymer ester | Regioselective alkylation, Heck reaction | Allows for two points of diversity | nih.gov |
Chemical Reactivity and Derivatization Studies
The chemical reactivity of the 1-phenyl-1,4-diazepane system allows for a wide range of structural modifications, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
Oxidation Reactions of the 1-Phenyl-1,4-diazepane System
The nitrogen atoms within the 1,4-diazepane ring and the phenyl group are susceptible to oxidation. The thiopyran ring in derivatives like N-phenyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can be oxidized to form sulfoxides or sulfones using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). The nitrogen atoms of the diazepine ring can also undergo oxidation. For example, the metabolism of chlordiazepoxide can lead to an N-oxide derivative. researchgate.net
Reduction Reactions of the 1-Phenyl-1,4-diazepane System
Reduction reactions are crucial for the synthesis and derivatization of the 1,4-diazepane scaffold. The carboxamide group in derivatives can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4). Reductive amination is a key step in many synthetic routes to 1,4-diazepanes, including enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral derivatives. researchgate.net Furthermore, the nitro group in precursors can be reduced to an amine, which can then participate in cyclization to form the diazepine ring. nih.govopenpharmaceuticalsciencesjournal.com The N-oxide function in benzodiazepine derivatives can also be reduced, for instance, by treatment with phosphorus trichloride (B1173362) (PCl3). researchgate.net
Nucleophilic Substitution Reactions on the Diazepane Ring
The nitrogen atoms of the 1,4-diazepane ring are nucleophilic and can readily undergo substitution reactions. Alkylation and acylation are common methods for introducing a wide variety of substituents. nih.govnih.govresearchgate.net For example, N-alkylation with methyl iodide can introduce a methyl group. researchgate.net Acylation with acetyl chloride or acetic anhydride (B1165640) can lead to N-acetylated products, although ring-opening can sometimes occur. researchgate.netrsc.org The introduction of the phenyl group itself can be achieved through reactions like Friedel-Crafts acylation. Nucleophilic substitution can also be used to open fused ring systems, as demonstrated by the reaction of azetidine-fused 1,4-benzodiazepines with nucleophiles like sodium azide, potassium cyanide, and sodium thiophenolate to yield diverse functionalized 1,4-benzodiazepine derivatives. nih.gov
Structural Modification Strategies for Analog Synthesis
A variety of strategies are employed to synthesize analogs of 1-phenyl-1,4-diazepane for SAR studies. These include the introduction of substituents on the phenyl ring and modifications of the diazepane ring itself. researchgate.net Domino processes, involving the in situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael cyclization, provide a step- and atom-economical route to 1,4-diazepanes. nih.gov Multicomponent reactions are also utilized for the efficient synthesis of 1,4-diazepine derivatives. researchgate.net The modification of existing benzodiazepine structures, such as the reaction of 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e] nih.govacs.orgdiazepine-3-carbonitrile with various nucleophiles, allows for the creation of a diverse library of fused benzodiazepine analogs. mdpi.com
Table 3: Summary of Chemical Reactivity and Derivatization
| Reaction Type | Reagents | Products | Reference |
| Oxidation | Hydrogen peroxide, mCPBA | Sulfoxides, sulfones, N-oxides | researchgate.net |
| Reduction | LiAlH4, Iron powder, SnCl2, PCl3 | Amines, reduced diazepine rings | nih.govresearchgate.netopenpharmaceuticalsciencesjournal.com |
| Nucleophilic Substitution | Alkyl halides, acyl chlorides, NaN3, KCN, PhSNa | N-alkylated, N-acylated, and other functionalized 1,4-diazepane derivatives | nih.govresearchgate.netnih.govresearchgate.netrsc.orgnih.gov |
| Structural Modification | Domino reactions, multicomponent reactions, derivatization of fused systems | Diverse libraries of 1,4-diazepane analogs | researchgate.netnih.govmdpi.com |
Retrosynthetic Analysis of 1-Phenyl-1,4-diazepane Hydrochloride
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on disconnecting the key bonds to reveal plausible synthetic pathways. The primary disconnections involve the N-C aryl bond and the C-N bonds within the seven-membered diazepine ring.
Pathway A: Disconnection of the N-Phenyl Bond
The most straightforward retrosynthetic step is the disconnection of the bond between the phenyl group and the diazepine nitrogen (N1). This is a common strategy for N-aryl amines.
C-N Disconnection: This disconnection at the N1-phenyl bond leads to two key synthons: an N-anionic 1,4-diazepane and a phenyl cation. The practical synthetic equivalents for these are 1,4-diazepane (homopiperazine) and an activated phenyl electrophile like fluorobenzene (B45895) or chlorobenzene, or more commonly, a palladium-catalyzed cross-coupling reaction between 1,4-diazepane and a halobenzene (e.g., bromobenzene (B47551) or iodobenzene) via Buchwald-Hartwig amination. The final step in the forward synthesis would be the addition of hydrochloric acid to form the target salt.
Pathway B: Disconnection of the Diazepine Ring
This approach involves breaking the seven-membered ring itself. This can be achieved in a few ways, typically leading to linear precursors that can be cyclized.
Double C-N Disconnection (Reductive Amination Approach): By disconnecting two C-N bonds of the diazepine ring, the structure can be simplified to aniline, ethylene (B1197577) diamine, and a three-carbon dielectrophile like 1,3-dibromopropane. A more convergent strategy involves a double reductive amination between N-phenylethylenediamine and a three-carbon dialdehyde (B1249045) or its equivalent, such as malonaldehyde bis(dimethyl acetal).
Sequential C-N Disconnection and Cyclization: A stepwise approach can also be envisioned. One C-N bond is disconnected to reveal a linear amino alcohol precursor. For example, reacting N-phenylethylenediamine with a 3-halopropanol derivative would form an intermediate that can undergo an intramolecular cyclization to form the diazepine ring. A patent for a related substituted 1,4-diazepane derivative shows a similar intramolecular cyclization strategy where a hydroxypropylamino group is cyclized using triphenylphosphine (B44618) and diisopropyl azodicarboxylate (a Mitsunobu reaction). google.com
The following table outlines the primary retrosynthetic disconnections for 1-Phenyl-1,4-diazepane.
| Disconnection Strategy | Bond(s) Cleaved | Synthons | Potential Starting Materials (Synthetic Equivalents) |
| Pathway A | N-Aryl | 1,4-Diazepane anion + Phenyl cation | 1,4-Diazepane + Bromobenzene (for Buchwald-Hartwig coupling) |
| Pathway B1 | Two C-N bonds in the ring | Aniline + Ethylene diamine + 1,3-dicarbonyl | Aniline, Ethylene diamine, 1,3-Dibromopropane |
| Pathway B2 | Two C-N bonds in the ring | N-Phenylethylenediamine + C3 dialdehyde | N-Phenylethylenediamine + Malonaldehyde or its acetal |
| Pathway B3 | One C-N bond in the ring | Linear N-(2-aminoethyl)-N-phenyl-3-aminopropanol | N-Phenylethylenediamine + 3-Chloropropanol |
Process Optimization and Scalability Research for 1-Phenyl-1,4-diazepane Synthesis
The efficient synthesis of 1-Phenyl-1,4-diazepane, particularly on a larger scale, requires careful optimization of reaction parameters to maximize yield, minimize reaction time, and ensure cost-effectiveness and safety. Research into the synthesis of related diazepine structures provides insight into key areas for process optimization.
Catalyst Selection and Loading: For syntheses involving cross-coupling reactions (like the Buchwald-Hartwig amination in Pathway A), the choice of catalyst and ligand is critical. Optimization involves screening different palladium precursors and phosphine (B1218219) ligands to find the most active combination for the specific substrate. Catalyst loading is another key parameter; for large-scale synthesis, minimizing the amount of expensive palladium catalyst is a primary goal without significantly compromising reaction time or yield.
In other approaches, such as those involving cyclization reactions, different types of catalysts may be employed. For instance, the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been shown to be efficiently catalyzed by Keggin-type heteropolyacids (HPAs). nih.gov Research has demonstrated that the catalytic activity depends on the specific composition of the HPA, with some showing superior performance. nih.gov Optimization studies found that H₅PMo₁₀V₂O₄₀ was the most effective catalyst among those tested, leading to higher yields in shorter times. nih.gov
Solvent and Temperature Control: The choice of solvent can significantly impact reaction outcomes. Solvents are selected based on their ability to dissolve reactants, their boiling point (to control reaction temperature), and their ease of removal during workup. In a patented synthesis for a similar diazepane derivative, solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) were used for different steps, and reactions were conducted at specific, controlled temperatures (e.g., holding a reaction at 5°C or below during a reagent addition) to manage exotherms and minimize side-product formation. google.com The reaction temperature is a crucial variable; for instance, in the HPA-catalyzed synthesis of diazepines, no reaction was observed at room temperature, indicating the necessity of heating. nih.gov
Purification and Isolation: On a laboratory scale, purification is often achieved by column chromatography. However, this method is often impractical and costly for large-scale production. Process optimization focuses on developing procedures where the product can be isolated by crystallization or precipitation, which is more scalable. google.com This might involve a solvent-swap post-reaction or careful control of pH to induce precipitation of the hydrochloride salt. The use of specific solvent mixtures, such as petroleum ether and methyl t-butyl ether, has been documented to facilitate the isolation of solid products. google.com
The table below summarizes optimization parameters from a study on a related diazepine synthesis, highlighting the impact of catalyst choice on reaction efficiency. nih.gov
| Catalyst | Time (h) | Yield (%) |
| H₃PW₁₂O₄₀ | 6 | 75 |
| H₃PMo₁₂O₄₀ | 5 | 82 |
| H₄PMo₁₁VO₄₀ | 4 | 88 |
| H₆PMo₉V₃O₄₀ | 3 | 92 |
| H₅PMo₁₀V₂O₄₀ | 2.5 | 95 |
This data illustrates that a systematic approach to optimizing the catalyst can lead to significant improvements in both reaction speed and product yield, which are critical factors for scalable synthesis.
Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 1,4 Diazepane Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Phenyl-1,4-diazepane (B1366720) hydrochloride, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, are essential for its structural characterization.
Proton NMR Spectroscopic Characterization
The ¹H NMR spectrum of 1-Phenyl-1,4-diazepane hydrochloride displays a series of signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region, generally between δ 6.8 and 7.3 ppm. These signals often present as complex multiplets due to spin-spin coupling between the ortho, meta, and para protons.
The protons of the diazepane ring are observed in the upfield region of the spectrum. The methylene (B1212753) groups adjacent to the nitrogen atoms (C2, C5, and C7) are expected to show complex splitting patterns. Specifically, the protons on the carbons adjacent to the phenyl-substituted nitrogen (N1) will be deshielded compared to those on the other nitrogen. The presence of the hydrochloride salt will further influence the chemical shifts of the protons near the protonated nitrogen atom (N4), causing them to shift further downfield due to the electron-withdrawing effect of the positive charge. The methylene protons at C3 and C6 would also exhibit distinct signals.
A representative, though not experimentally verified, set of expected chemical shifts is presented in the interactive table below. Actual experimental values may vary depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |
| Phenyl (ortho) | ~ 7.2 | Multiplet |
| Phenyl (meta) | ~ 6.9 | Multiplet |
| Phenyl (para) | ~ 6.8 | Multiplet |
| -CH₂- (C2/C7) | ~ 3.5 - 3.8 | Multiplet |
| -CH₂- (C3/C6) | ~ 2.0 - 2.3 | Multiplet |
| -CH₂- (C5) | ~ 3.2 - 3.5 | Multiplet |
| -NH- (N4-H) | Variable, broad | Singlet |
Carbon-13 NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The phenyl group carbons will resonate in the aromatic region (δ 110-150 ppm). The ipso-carbon (the carbon attached to the nitrogen) will have a characteristic chemical shift, as will the ortho, meta, and para carbons.
The diazepane ring carbons will appear in the aliphatic region of the spectrum. The carbons directly bonded to the nitrogen atoms (C2, C5, and C7) will be deshielded and appear at a lower field compared to the other methylene carbons (C3 and C6). The protonation at N4 in the hydrochloride salt will cause a downfield shift for the adjacent carbons (C3 and C5) compared to the free base.
An illustrative table of expected ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| Phenyl (ipso-C) | ~ 145 - 150 |
| Phenyl (ortho-C) | ~ 115 - 120 |
| Phenyl (meta-C) | ~ 128 - 130 |
| Phenyl (para-C) | ~ 120 - 125 |
| -CH₂- (C2/C7) | ~ 50 - 55 |
| -CH₂- (C3/C6) | ~ 25 - 30 |
| -CH₂- (C5) | ~ 45 - 50 |
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would confirm the connectivity within the diazepane ring by showing cross-peaks between the protons on C2 and C3, C3 and the N4-H, C5 and C6, and C6 and C7.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms in both the phenyl and diazepane rings.
Mass Spectrometry
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Ion Verification
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. For 1-Phenyl-1,4-diazepane, the free base has a molecular formula of C₁₁H₁₆N₂. core.ac.ukuni.lu The expected monoisotopic mass would be approximately 176.1313 g/mol . HRMS would be able to confirm this mass with a high degree of accuracy, typically to within a few parts per million, thus verifying the molecular formula. It is important to note that in a typical mass spectrometry experiment, the hydrochloride salt would dissociate, and the analysis would be performed on the free base.
Fragmentation Pattern Analysis in this compound
Under electron ionization (EI) conditions, the molecular ion of 1-Phenyl-1,4-diazepane will undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. organicchemistrydata.org
The fragmentation of cyclic amines like 1-Phenyl-1,4-diazepane is often initiated by the loss of an electron from one of the nitrogen atoms. Common fragmentation pathways for similar structures include:
Alpha-Cleavage: The bond adjacent to the nitrogen atom can break, leading to the formation of a stable iminium ion. For 1-Phenyl-1,4-diazepane, cleavage of the C2-C3 or C6-C7 bond could occur.
Ring Opening and Fragmentation: The diazepine (B8756704) ring can open, followed by further fragmentation. This can lead to the loss of small neutral molecules like ethene or propene.
Fragmentation of the Phenyl Group: The phenyl group itself can fragment, although this is generally less favorable than fragmentation of the aliphatic ring.
A plausible fragmentation pattern would likely show a prominent molecular ion peak (m/z 176) and several key fragment ions. A summary of potential major fragments is presented in the interactive table below.
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 176 | [C₁₁H₁₆N₂]⁺ | Molecular Ion |
| 147 | [C₁₀H₁₁N]⁺ | Loss of -CH₂NH |
| 132 | [C₉H₁₀N]⁺ | Loss of -CH₂CH₂NH |
| 105 | [C₇H₇N]⁺ | Phenyl-N=CH₂ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, offering a molecular fingerprint that is invaluable for structural confirmation and analysis.
Vibrational Mode Analysis of this compound
The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts: the phenyl group, the diazepane ring, and the associated C-H and N-H bonds. The protonation of one of the nitrogen atoms to form the hydrochloride salt introduces distinct features, particularly related to the N-H group.
The primary vibrational modes can be categorized as stretching (ν), bending (δ), and torsional motions. For the phenyl group, characteristic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aromatic C-C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range.
The diazepane ring, being a saturated heterocyclic system, will exhibit C-H stretching vibrations of its methylene (CH₂) groups in the 2950-2850 cm⁻¹ region. The C-N stretching vibrations of the aliphatic amine functionalities are expected in the 1250-1020 cm⁻¹ range. The presence of the hydrochloride salt results in the formation of a secondary ammonium (B1175870) ion (-NH₂⁺-), which gives rise to characteristic N-H stretching bands, typically observed as a broad absorption in the 2700-2250 cm⁻¹ range in the IR spectrum. N-H bending vibrations are also anticipated around 1600-1500 cm⁻¹.
Raman spectroscopy provides complementary information. Phenyl ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong and sharp in Raman spectra. nih.gov Symmetrical vibrations, which may be weak or absent in the IR spectrum, are often readily observed in the Raman spectrum.
Functional Group Identification via Spectroscopic Signatures
The identification of key functional groups in this compound is achieved by assigning the observed bands in the IR and Raman spectra to their corresponding vibrational modes.
A representative table of expected vibrational frequencies for the key functional groups is provided below. These frequencies are based on established correlation tables and data from similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Phenyl Group | C-H Stretch (ν) | 3100-3000 | 3100-3000 |
| Phenyl Group | C=C Stretch (ν) | 1600-1450 | 1600-1450 (often strong) |
| Phenyl Group | Ring Breathing | Weak | ~1000 (strong, sharp) |
| Aliphatic CH₂ | C-H Stretch (ν) | 2950-2850 | 2950-2850 |
| Aliphatic CH₂ | C-H Bend (δ) | 1470-1440 | 1470-1440 |
| Tertiary Amine | C-N Stretch (ν) | 1250-1020 | Variable |
| Secondary Ammonium (as HCl salt) | N-H Stretch (ν) | 2700-2250 (broad) | Variable |
| Secondary Ammonium (as HCl salt) | N-H Bend (δ) | 1600-1500 | Variable |
The presence of a strong, broad absorption in the IR spectrum between 2700-2250 cm⁻¹ would be a clear indicator of the ammonium hydrochloride. The sharp signals in the 1600-1450 cm⁻¹ region in both IR and Raman spectra would confirm the presence of the phenyl ring.
Crystallographic Studies and Solid-State Analysis
X-ray Diffraction for Crystal Structure Determination of this compound
A single-crystal X-ray diffraction study of this compound would begin with the growth of a suitable single crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis reveals the arrangement of atoms within the crystal lattice, defined by a unit cell.
The key information obtained from such a study would include:
Molecular Conformation: The precise chair, boat, or twist-boat conformation of the 1,4-diazepane ring. nih.govresearchgate.net
Bond Parameters: Accurate measurements of all bond lengths and angles.
Stereochemistry: The relative orientation of the phenyl group with respect to the diazepane ring.
Intermolecular Interactions: Details of hydrogen bonding involving the hydrochloride and any other non-covalent interactions that stabilize the crystal packing.
For related 1,5-benzodiazepin-2-one (B1260877) derivatives, X-ray diffraction has been used to confirm the seven-membered diazepine ring structure. mdpi.com
Polymorphism and Crystallization Behavior of this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can influence which polymorphic form is obtained.
The study of polymorphism in this compound would involve attempting to crystallize the compound under various conditions and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy. IR and Raman spectroscopy are particularly sensitive to changes in the crystal lattice and can be used to distinguish between different polymorphs.
Conformational Analysis and Flexibility of the 1,4-Diazepane Ring
The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings can exist in various chair, boat, and twist-boat forms.
Studies on N,N-disubstituted-1,4-diazepane derivatives have shown that they can exist in a low-energy twist-boat conformation, which may be stabilized by intramolecular interactions. nih.gov The specific conformation adopted by this compound in the solid state would be determined by X-ray crystallography. In solution, the ring is likely to be conformationally mobile, with a dynamic equilibrium between different forms. NMR spectroscopy would be a key technique for studying this conformational flexibility in solution. The presence of the bulky phenyl group and the protonation at one of the nitrogen atoms will significantly influence the conformational preferences of the diazepane ring.
Twisted-Chair Conformation Studies
The 1,4-diazepane ring, the core of the title compound, is known to adopt several non-planar conformations to alleviate internal strain. byjus.com While the chair conformation is the most stable for cyclohexane, the seven-membered ring of diazepane often prefers puckered forms such as chair, boat, and twist-boat conformations. byjus.comlibretexts.org For the parent compound, hexahydro-1,4-diazepine (homopiperazine), X-ray crystallography has identified a pseudo-chair conformation. mdpi.com
However, detailed investigations using NMR spectroscopy, X-ray crystallography, and molecular modeling on substituted 1,4-diazepanes have shown that they can exist in unexpected low-energy conformations, including a twist-boat ring structure. nih.gov The twisted-chair conformation, a variation of the standard chair, represents a key low-energy state on the molecule's potential energy surface. This conformation is more flexible than a rigid chair and can readily interconvert with other forms, such as the twist-boat. youtube.com The transition between chair conformations often proceeds through a higher-energy boat form, which can stabilize itself by distorting into a twist-boat conformation, thereby reducing unfavorable steric interactions. libretexts.orgyoutube.com
Spectroscopic data, particularly from variable temperature NMR studies, are crucial for identifying these different conformations and the dynamics of their interconversion. researchgate.net For related seven-membered heterocyclic rings, the energy barrier for chair-to-chair interconversion has been measured to be approximately 11 kcal/mol. researchgate.net
Influence of Phenyl Substitution on Conformational Dynamics
The introduction of a phenyl group at the N1 position significantly impacts the conformational dynamics of the 1,4-diazepane ring. This substitution breaks the symmetry of the parent molecule and introduces steric and electronic effects that influence the equilibrium between different conformers. nih.gov
Conformational studies on related phenyl-substituted heterocyclic compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolines, have shown that the phenyl ring typically prefers a pseudo-equatorial position to minimize steric hindrance. nih.gov This preference for an equatorial-like orientation of the bulky phenyl group will also influence the puckering of the diazepane ring in 1-Phenyl-1,4-diazepane, favoring certain twisted-chair or twist-boat conformations over others.
The phenyl group's orientation relative to the diazepine ring is defined by torsion angles, which have specific low-energy minima. nih.gov The interaction between the phenyl ring and the rest of the molecule can lead to the stabilization of specific conformations. For instance, studies on N,N-disubstituted-1,4-diazepane antagonists have revealed an intramolecular π-stacking interaction that stabilizes a twist-boat conformation. nih.gov While this specific interaction may depend on the second substituent, it highlights the critical role of aromatic groups in dictating the conformational landscape of the diazepane ring. The substitution can shift the conformational equilibrium, making a previously higher-energy conformation, like the twist-boat, the more populated state.
Conformational Energy Landscape Investigations
The conformational energy landscape of this compound is characterized by several local energy minima corresponding to different ring conformations. The chair conformation is generally the most stable ground state for saturated six-membered rings, but for a seven-membered ring like diazepane, the energy difference between chair and twist-boat forms can be smaller. byjus.comlibretexts.org The boat conformation itself is typically a high-energy transition state rather than a stable conformer due to significant steric clash, often referred to as "flagpole" interactions. libretexts.org
The relative energies of these conformations determine their population at equilibrium. The twist-boat conformation is generally more stable than the true boat form because it alleviates some of the flagpole steric strain and torsional strain. libretexts.org The table below provides a generalized comparison of the relative energy costs for cyclohexane conformations, which serves as a foundational model for understanding the more complex diazepane system.
Table 1: Generalized Relative Conformational Energies of Cyclohexane libretexts.org
| Conformation | Relative Energy (kJ/mol) | Key Strain Features |
| Chair | 0 | Staggered bonds, no angle strain |
| Twist-Boat | ~23 | Reduced flagpole interactions, largely staggered bonds |
| Boat | ~30 | Significant flagpole steric strain, eclipsed bonds |
| Half-Chair | ~42 | High angle and torsional strain |
Data presented is for the parent cyclohexane ring and serves as an illustrative model. Actual energy values for this compound will vary based on substitution.
For substituted 1,4-diazepanes, computational modeling and spectroscopic methods are used to map this energy landscape. nih.gov These studies indicate that substitution can alter the landscape, sometimes making the twist-boat a low-energy conformation. nih.gov The energy barrier for the interconversion between the most stable conformers dictates the rate at which the ring "flips." In related benzazepine systems, this barrier is on the order of 11 kcal/mol (~46 kJ/mol), indicating that the conformations are rapidly interconverting at room temperature. researchgate.net The presence of the phenyl group and the protonation at a nitrogen to form the hydrochloride salt will further modulate these energy differences and barriers.
Computational Chemistry and Molecular Modeling of 1 Phenyl 1,4 Diazepane Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods are crucial for understanding the geometry, stability, and reactivity of 1-Phenyl-1,4-diazepane (B1366720) hydrochloride.
The electronic properties of 1-Phenyl-1,4-diazepane hydrochloride, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can be predicted using quantum chemical calculations. These predictions are key to understanding the molecule's reactivity. The phenyl group, being an electron-withdrawing feature, influences the electron density on the diazepane ring. An electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atoms are expected to be electron-rich regions, making them potential sites for hydrogen bonding.
The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. By analyzing the frontier orbitals, one can predict how the molecule might interact with other species. For example, the location of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would indicate sites for nucleophilic attack.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a view of their dynamic nature that is not apparent from static models.
The seven-membered diazepane ring is conformationally flexible. MD simulations are used to explore the different conformations the ring can adopt and the transitions between them over time. Studies on related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that the diazepane ring can exist in a low-energy twist-boat conformation, which is stabilized by intramolecular π-stacking interactions. nih.gov In contrast, other derivatives have been found to favor a chair conformation. nih.gov
For 1-Phenyl-1,4-diazepane, MD simulations would track the molecule's trajectory over a specific period (nanoseconds to microseconds), allowing for comprehensive sampling of its conformational landscape. nih.gov Analysis of these simulations, often by measuring the root-mean-square deviation (RMSD) of atomic positions over time, can reveal the stability of different conformations and the energy barriers for interconversion. nih.gov This information is vital as the bioactive conformation—the shape the molecule adopts when it binds to a target—may not be its lowest-energy state in solution.
When a ligand like 1-Phenyl-1,4-diazepane binds to a biological target, such as a receptor or enzyme, the interaction is not static. MD simulations are a key tool for exploring the dynamics of the ligand-target complex. These simulations can reveal how the ligand settles into the binding pocket, the stability of key interactions (like hydrogen bonds and hydrophobic contacts) over time, and the role of surrounding water molecules.
For example, MD simulations of diazepane-based ligands targeting the sigma receptor were run for 250 nanoseconds to understand their behavior in the active site. nih.gov This analysis confirmed that van der Waals interactions were the primary driver for binding. nih.gov Such simulations can also reveal conformational changes in the target protein upon ligand binding, providing a deeper understanding of the mechanism of action. nih.gov The stability of the ligand within the binding site is often assessed by monitoring the RMSD of the ligand and the interacting protein residues throughout the simulation. nih.govnih.gov
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method places the ligand into the binding site of a receptor in various possible conformations and scores them based on their complementarity to the site.
For derivatives of the 1,4-diazepane scaffold, docking studies have been successfully used to predict binding modes. In one study, a substituted 1,4-diazepan-5-one (B1224613) was docked into the human oestrogen receptor (3ERT), yielding a predicted docking score of -8.9 kcal/mol, indicating a favorable binding interaction. nih.gov Docking studies on other diazepane-based compounds have identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site. nih.gov
Following docking, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, which provides a more quantitative prediction of binding affinity. nih.gov This approach was used to analyze diazepane-based sigma receptor ligands, revealing the significant contribution of van der Waals forces to the binding energy. nih.gov In other research, in silico screening of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives was used to predict their binding affinities (Ki values) for the 5-HT6 receptor based on a pharmacophore model. openpharmaceuticalsciencesjournal.com
In Silico Assessment of Protein-Ligand Interactions
The diazepine (B8756704) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov In silico methods, particularly molecular dynamics (MD) simulations and protein-ligand interaction profiling, are instrumental in elucidating the binding modes of 1-phenyl-1,4-diazepane derivatives.
MD simulations on related diazepine-based compounds reveal that their interactions within protein binding pockets are often stabilized by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govmdpi.com For instance, studies on diazepine-containing sigma receptor (σR) ligands showed that a benzofurane-substituted diazepane derivative forms strong and stable interactions within the receptor's active site, which is confirmed through molecular dynamics simulations. nih.gov These simulations can predict the stability of the ligand-protein complex over time and identify key amino acid residues that are critical for binding. mdpi.com The analysis of these interactions is vital for understanding the molecular basis of a compound's activity and for guiding further structural modifications to enhance binding affinity and selectivity. nih.gov
Target Identification and Validation through Docking Studies
Molecular docking is a primary computational technique for identifying and validating potential biological targets for novel ligands. mdpi.com This method predicts the preferred orientation of a ligand when bound to a target protein, providing a score that estimates the strength of the interaction. nih.gov For the 1,4-diazepane scaffold, docking studies have been instrumental in exploring its potential against various diseases.
A notable area of investigation is Alzheimer's disease, where derivatives of the 1,4-diazepane scaffold have been evaluated as inhibitors of amyloid-β (Aβ) aggregation. uwaterloo.ca Docking studies help to visualize how these molecules might interact with Aβ monomers or fibrils to disrupt the aggregation process. Similarly, derivatives of 1,4-diazepan-5-one have been docked against the NS5B RNA polymerase, a target for anti-HIV agents, revealing that the compounds inhibit the protein's active site, suggesting their potential as drug candidates. nih.gov
In another example, a new series of diazepane-containing derivatives were identified as sigma receptor (σR) ligands. Molecular docking, followed by molecular dynamics, confirmed a strong interaction with the active site of the σ1R subtype, highlighting the scaffold's potential for treating neurodegenerative disorders. nih.gov These studies underscore the utility of docking in generating hypotheses about the mechanism of action and identifying the most promising compounds for further experimental validation. mdpi.comnih.gov
Table 1: Potential Protein Targets for Diazepane Scaffolds Identified via Docking Studies
| Target Protein | Therapeutic Area | Key Findings from Docking Studies | Reference(s) |
|---|---|---|---|
| Amyloid-β (Aβ) | Alzheimer's Disease | 1,4-diazepane derivatives show potential to inhibit Aβ aggregation. | uwaterloo.ca |
| NS5B RNA Polymerase | Anti-HIV | 1,4-diazepan-5-one derivatives inhibit the active site of the target protein. | nih.gov |
| Sigma-1 Receptor (σ1R) | Neurodegenerative Disorders | Benzofurane-substituted diazepanes show high affinity and strong interaction with the active site. | nih.gov |
| 5-HT6 Receptor | CNS Disorders | A rigidified variant of the 1-phenylbenzazepine template shows selective affinity, with key H-bonding and π-π interactions. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. nih.gov
Development of Predictive Models for Biological Activity
For derivatives of the 1,4-diazepane scaffold, QSAR models have been successfully developed to predict their inhibitory activity against specific targets. A study on 4-N-aryl- nih.govnih.govdiazepane ureas as inhibitors of the CXCR3 receptor resulted in a robust linear QSAR model using the multiple linear regression (MLR) technique. nih.govscilit.com Such models are built by correlating various calculated molecular descriptors with experimentally determined biological activities (e.g., IC₅₀ values). The predictive power of a QSAR model is rigorously validated to ensure its reliability for screening new compounds. jmchemsci.com The ultimate goal is to create a model that can accurately forecast the bioactivity of novel, unsynthesized 1-phenyl-1,4-diazepane derivatives, guiding the design of more potent agents. nih.govnih.gov
Descriptors Influencing 1-Phenyl-1,4-diazepane Activity
The effectiveness of a QSAR model hinges on the selection of molecular descriptors that encode the structural features relevant to biological activity. researchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
In the QSAR study of 4-N-aryl- nih.govnih.gov diazepane ureas, several key descriptors were identified as significantly affecting their inhibitory activity against the CXCR3 receptor. nih.gov These included descriptors related to molecular size, shape, and lipophilicity. The identification of these influencing descriptors provides crucial insights into the structural requirements for activity. For example, a positive correlation with a descriptor like ClogP suggests that increasing lipophilicity may enhance biological activity, while shape descriptors like Kier's alpha shape indices (3k) can highlight the importance of specific spatial arrangements of atoms. nih.gov
Table 2: Significant Molecular Descriptors in a QSAR Model for 4-N-aryl- nih.govnih.govdiazepane Urea (B33335) Activity
| Descriptor | Type | Description | Influence on Activity | Reference(s) |
|---|---|---|---|---|
| 3k | 3D Shape | Third-order Kier alpha shape index | Describes molecular shape and branching | nih.gov |
| ChiInf8 | 2D Connectivity | Information content index of order 8 | Relates to the degree of branching and complexity | nih.gov |
| ChiInf0 | 2D Connectivity | Information content index of order 0 | Relates to atom diversity and complexity | nih.gov |
| AtomCompTotal | 1D Constitutional | Total atom composition | Reflects the overall elemental makeup of the molecule | nih.gov |
| ClogP | Physicochemical | Calculated LogP (lipophilicity) | Measures the hydrophobicity of the molecule | nih.gov |
Fragment-Based Drug Discovery and Scaffold Hopping with Diazepanes
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov It involves screening libraries of small, low-molecular-weight "fragments" that can be grown or merged to produce a more potent lead. youtube.com The diazepine ring system is considered a versatile and privileged scaffold, making it an excellent template for such medicinal chemistry strategies. nih.govibmmpeptide.com
Scaffold hopping is a computational technique used to identify isofunctional molecules with structurally different cores. niper.gov.innih.gov Starting with a known active compound containing a 1-phenyl-1,4-diazepane core, scaffold hopping algorithms can suggest alternative, novel core structures that maintain the key pharmacophoric features required for biological activity. This approach is particularly useful for generating new intellectual property, improving physicochemical properties, or overcoming toxicity issues associated with an existing chemical series. niper.gov.in The chemical diversity of diazepine scaffolds themselves, such as 1,4-benzodiazepines and thienodiazepines, demonstrates their adaptability in drug design. nih.gov
Virtual Screening Methodologies for 1-Phenyl-1,4-diazepane Libraries
Virtual screening (VS) is a computational approach used to search large libraries of chemical structures to identify those most likely to bind to a drug target. researchgate.net With the advent of ultra-large "tangible" libraries containing billions of compounds, VS has become an indispensable tool in early-stage drug discovery. nih.govbiorxiv.orgschrodinger.com
For a compound class like 1-phenyl-1,4-diazepane, a dedicated virtual library can be constructed by enumerating various substitutions at different positions on the phenyl and diazepane rings. This library can then be subjected to various VS methods. uwaterloo.ca Structure-based virtual screening (SBVS) would involve docking each compound in the library into the binding site of a target protein (identified, for example, through the methods in section 4.3.2) and ranking them based on their predicted binding affinity. researchgate.net Alternatively, ligand-based virtual screening (LBVS) could be employed, where compounds are screened based on their similarity to known active molecules, often using 3D pharmacophore models or shape-based methods. nih.gov These screening funnels allow researchers to prioritize a manageable number of the most promising candidates from a vast chemical space for synthesis and experimental testing. nih.gov
Pharmacological Research and Mechanistic Studies of 1 Phenyl 1,4 Diazepane Hydrochloride and Its Derivatives
Enzyme Inhibition Mechanisms
Derivatives of 1-phenyl-1,4-diazepane (B1366720) have been shown to inhibit several classes of enzymes through diverse mechanisms. These interactions are often characterized by high affinity and specificity, making them attractive candidates for therapeutic development.
While direct studies on 1-phenyl-1,4-diazepane hydrochloride are limited, research on analogous structures has revealed significant potential in kinase modulation. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of kinase inhibitors is therefore a major focus of drug discovery.
Analogs of 1-phenyl-1,4-diazepane have been investigated for their ability to inhibit various kinases. The structural features of the diazepine (B8756704) ring system allow for the design of compounds that can fit into the ATP-binding pocket of kinases, competing with the endogenous substrate and thereby inhibiting enzyme activity. The phenyl substituent can be modified to enhance potency and selectivity for specific kinases.
The 1,4-diazepane moiety has been successfully incorporated into inhibitors of proteases, enzymes that catalyze the breakdown of proteins. A notable example is the development of Factor Xa (fXa) inhibitors. nih.gov Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for antithrombotic drugs. nih.gov
In a series of novel fXa inhibitors, the 1,4-diazepane group was designed to interact with the S4 aryl-binding site of the fXa active site. nih.gov This interaction is crucial for the high inhibitory potency of these compounds. One such derivative, YM-96765, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM. nih.gov
| Compound | Target | IC50 (nM) | Key Interaction |
| YM-96765 | Factor Xa | 6.8 | Interaction with S4 aryl-binding domain |
This table presents the inhibitory activity of a 1,4-diazepane derivative against Factor Xa.
Furthermore, the principles of protease inhibition by diazepine-containing compounds extend to other protease families, such as HIV-1 protease. nih.gov Inhibitors of HIV-1 protease are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov The development of these inhibitors often involves designing molecules that mimic the transition state of the peptide cleavage reaction, with the diazepine scaffold providing a rigid and conformationally constrained backbone.
Derivatives of the closely related benzodiazepine (B76468) structure have been shown to interact with hydrolase enzymes, a class of enzymes that catalyze the hydrolysis of various chemical bonds. One important target is phosphodiesterase 4 (PDE4), a cAMP-specific phosphodiesterase expressed in inflammatory cells. researchgate.net Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response. researchgate.net A series of 4-oxo-1-phenyl-3,4,6,7-tetrahydro- nih.govresearchgate.netdiazepino[6,7,1-hi]indoles were identified as novel PDE4 inhibitors. researchgate.net While not direct derivatives of 1-phenyl-1,4-diazepane, this highlights the potential of the diazepine scaffold in targeting hydrolases.
Although direct inhibitory activity of this compound on dipeptidyl peptidase-IV (DPP-IV), β-lactamase, or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is not extensively documented in publicly available research, the structural motifs present in this compound suggest potential for such interactions. The design of inhibitors for these enzymes often involves targeting specific active site residues, and the 1-phenyl-1,4-diazepane scaffold provides a template that can be functionalized to achieve the desired interactions.
A significant area of research for diazepine derivatives has been the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. nih.govnih.gov BRD4 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and plays a critical role in the regulation of gene transcription. nih.govfrontiersin.org Its dysregulation is implicated in various cancers and inflammatory diseases. nih.gov
Substituted benzotriazolo[4,3-d] nih.govresearchgate.netdiazepines have been developed as potent and selective inhibitors of the BRD4 bromodomain. nih.gov These compounds were derived from fragment-based screening and optimized for potency and metabolic stability. nih.gov For instance, certain derivatives exhibited IC50 values in the low nanomolar range against BRD4. nih.gov
A well-known thieno-triazolo-1,4-diazepine, JQ1, is a potent and specific inhibitor of BET bromodomains. nih.gov It competitively binds to the acetyl-lysine binding pocket of BRD4, with IC50 values of 77 nM and 33 nM for the first and second bromodomains, respectively. nih.gov The development of bivalent BRD4 inhibitors, such as AZD5153, has also been a successful strategy to enhance binding affinity and efficacy. frontiersin.org
| Compound Series | Target | IC50 Range (µM) | Key Feature |
| Benzotriazolo[4,3-d] nih.govresearchgate.netdiazepines | BRD4 BD-1 | 0.003 - 0.017 | Fragment-derived novel inhibitors |
| JQ1 | BRD4 BD-1 | 0.077 | Potent, highly specific Kac competitive inhibitor |
| JQ1 | BRD4 BD-2 | 0.033 | Potent, highly specific Kac competitive inhibitor |
This table summarizes the inhibitory activities of diazepine derivatives against BRD4.
Receptor Binding and Allosteric Modulation
The 1-phenyl-1,4-diazepane scaffold is also a key component in ligands targeting various receptors, particularly G-protein coupled receptors (GPCRs). These compounds can act as direct binders to the orthosteric site or as allosteric modulators, which bind to a site distinct from the primary ligand binding site to modulate receptor function.
Derivatives of 1,4-diazepane have been explored as ligands for several GPCRs. For example, substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and evaluated as potent 5-HT6 receptor antagonists for the potential treatment of cognitive disorders. openpharmaceuticalsciencesjournal.com These compounds showed good binding affinity (Ki) in the nanomolar range. openpharmaceuticalsciencesjournal.com
Furthermore, the 1,4-diazepine-5,7-dione core structure has been utilized to develop ligands for melanocortin receptors (MC1R and MC4R). nih.govresearchgate.net These receptors are involved in various physiological processes, including energy homeostasis.
The concept of allosteric modulation is particularly relevant to the pharmacology of diazepine derivatives. Allosteric modulators can fine-tune the response of a receptor to its endogenous ligand, offering a more subtle and potentially safer therapeutic approach compared to direct agonists or antagonists. nih.gov For instance, while some benzodiazepines were initially proposed as positive allosteric modulators (PAMs) of α1-adrenoceptors, further studies revealed that their modulatory effects were due to off-target inhibition of phosphodiesterases. nih.govnih.gov This highlights the importance of thorough mechanistic studies to correctly identify the mode of action.
Ligand bias, a phenomenon where a ligand preferentially activates certain signaling pathways over others at the same receptor, is another important aspect of GPCR pharmacology. The structural flexibility of the 1,4-diazepane scaffold allows for the design of biased ligands that can selectively modulate downstream signaling pathways, potentially leading to more targeted therapies with fewer side effects. Research into 3-benzazepine derivatives has demonstrated how they can act as downstream allosteric modulators of NMDA receptors, influencing the open state of the ligand-binding domain. researchgate.net While not direct 1-phenyl-1,4-diazepane derivatives, these findings underscore the potential for diazepine-like structures to exhibit biased signaling.
Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506), Dopamine)
Research has primarily focused on the interaction of 1,4-diazepane derivatives with various neurotransmitter receptors, including serotonin, sigma, and cannabinoid receptors.
Derivatives of 1,4-diazepane have been synthesized and evaluated for their antagonist activity at serotonin 5-HT₆ receptors, which are implicated in learning and memory. openpharmaceuticalsciencesjournal.com A series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides were designed based on the hypothesis that the terminal nitrogen of the 1,4-diazepane ring is crucial for binding to the 5-HT₆ receptor. openpharmaceuticalsciencesjournal.com In silico screening predicted their binding affinities (Ki), with several compounds in the series showing potential for receptor interaction. openpharmaceuticalsciencesjournal.com
Furthermore, the 1,4-diazepane scaffold has been utilized to develop ligands for sigma (σ) receptors, which are involved in various central nervous system processes and are targets for antipsychotic and neuroprotective agents. nih.gov By expanding on a previously synthesized piperidine-based structure, researchers developed a series of 1,4-diazepane-containing derivatives. nih.gov The 1,4-dibenzyl derivative, in particular, demonstrated a high affinity for σ₁ receptors with a Kᵢ value of 7.4 nM and exhibited a 53-fold selectivity over σ₂ receptors. nih.gov This suggests that the homologation from a piperazine (B1678402) to a 1,4-diazepane ring can significantly enhance σ₁ receptor affinity and selectivity. nih.gov
In other research, a high-throughput screening campaign identified 1,4-diazepane compounds as potent agonists for the Cannabinoid receptor 2 (CB2), with excellent selectivity against the Cannabinoid receptor 1 (CB1). nih.gov
Table 1: Neurotransmitter Receptor Interactions of 1,4-Diazepane Derivatives
| Derivative Class | Target Receptor | Activity | Key Findings | Reference(s) |
|---|---|---|---|---|
| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | Serotonin 5-HT₆ | Antagonist | The 1,4-diazepane nitrogen is hypothesized to be essential for receptor binding. | openpharmaceuticalsciencesjournal.com |
| 1,4-Dibenzyl-1,4-diazepane | Sigma-1 (σ₁) | Ligand (High Affinity) | Kᵢ value of 7.4 nM; 53-fold selectivity over σ₂ receptors. | nih.gov |
| Benzofurane/Quinoline-substituted 1,4-diazepanes | Sigma-1 (σ₁) | Ligand (High Affinity) | Benzofurane derivative 2c emerged as the optimum compound with high σ₁R affinity. | nih.gov |
| 1,4-Diazepane derivatives | Cannabinoid (CB2) | Agonist | Potent and selective agonists for the CB2 receptor. | nih.gov |
Ion Channel Modulation Mechanisms
There is no specific information available in the reviewed scientific literature regarding the ion channel modulation mechanisms of this compound or its direct derivatives.
Orphan Receptor Binding Investigations
Investigations into the binding of this compound or its derivatives to orphan receptors have not been reported in the available scientific literature. Research on orphan receptors has identified endogenous ligands for receptors like HNF4α, but this is unrelated to the diazepane class of compounds. plos.orgnih.gov
Cellular and Molecular Pathway Interrogation
Apoptosis Pathway Modulation
There is no information available in the reviewed scientific literature concerning the modulation of apoptosis pathways by this compound or its derivatives.
Autophagy Regulation Mechanisms
There is no information available in the reviewed scientific literature regarding the mechanisms of autophagy regulation by this compound or its derivatives. Studies on other drug classes, such as phenothiazine (B1677639) derivatives, have shown modulation of autophagy, but this is not applicable to the compound . nih.gov
Cell Signaling Cascade Perturbations (e.g., MAPK, PI3K/Akt)
There is no direct research available in the reviewed scientific literature that investigates perturbations of cell signaling cascades, such as MAPK or PI3K/Akt, by this compound or its derivatives. The PI3K/Akt/mTOR pathway is a frequently studied cascade in various diseases, but its interaction with this specific compound has not been documented. nih.govmdpi.commdpi.comnih.gov
Redox Biology and Antioxidant Mechanisms
Derivatives of 1-phenyl-1,4-diazepane have been investigated for their potential role in mitigating oxidative stress, a pathological process implicated in numerous diseases. The antioxidant properties of these compounds are often attributed to their ability to scavenge reactive oxygen species (ROS).
Research into a series of (1,4-diazepan-1-yl)(phenyl)methanone derivatives designed as inhibitors of amyloid-beta aggregation also explored their antioxidant capabilities. uwaterloo.ca Certain compounds within this series demonstrated significant ROS scavenging activity, with some derivatives exhibiting up to 90.7% scavenging of reactive oxygen species. uwaterloo.ca This antioxidant action is a crucial secondary property for neuroprotective agents, as oxidative stress is a key component of neurodegenerative disease pathology. uwaterloo.ca
In a study of novel 1,4-diazepane-based sigma (σ) receptor ligands, the most promising compounds were evaluated for their antioxidant capacity against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and hydrogen peroxide (H₂O₂). The results indicated that these derivatives possess a notable antioxidant profile, suggesting they could be protective for cells against oxidative damage. nih.gov The benzofuran (B130515) derivative 2c emerged as a particularly potent example, combining high σ1R affinity with significant antioxidant activity and low cytotoxicity. nih.gov
Table 1: Antioxidant Activity of 1-Phenyl-1,4-diazepane Derivatives and Related Compounds
| Compound/Derivative Class | Assay | Result | Source |
| (1,4-diazepan-1-yl)(phenyl)methanone derivatives | ROS Scavenging | 13.2–90.7% activity | uwaterloo.ca |
| Benzofuran derivative 2c (a σ1R ligand) | ABTS and H₂O₂ scavenging | Potent antioxidant activity | nih.gov |
| N,N′-Diphenyl-1,4-phenylenediamine | General | Hydrogen donation capacity | mdpi.comscispace.com |
Preclinical Mechanistic Pharmacology
The structural motif of 1-phenyl-1,4-diazepane has been a fruitful starting point for the development of compounds with a wide array of preclinical pharmacological activities.
The neuropharmacological effects of 1-phenyl-1,4-diazepane derivatives are most prominently studied in the context of Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. uwaterloo.ca
A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for their ability to inhibit the aggregation of Aβ40 and Aβ42. uwaterloo.ca The (1,4-diazepan-1-yl)(phenyl)methanone series of derivatives showed moderate to good inhibition of Aβ42 aggregation (32–52%) and even more potent inhibition of Aβ40 aggregation (53–77%). uwaterloo.ca Furthermore, lead compounds from this research demonstrated significant neuroprotective effects, rescuing mouse hippocampal HT22 neuronal cells from Aβ42-induced cytotoxicity by 47.9–57.4%. uwaterloo.ca These compounds were also found to be non-toxic to the neuronal cells. uwaterloo.ca
The broader class of 1,4-benzodiazepines, which are structurally related to 1-phenyl-1,4-diazepane, are well-known to exert their effects on the central nervous system through interaction with GABA-A receptors. researchgate.net This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in a decrease in neuronal activity. researchgate.net
Table 2: Neuropharmacological Activity of 1-Phenyl-1,4-diazepane Derivatives
| Compound/Derivative Class | Target/Assay | Result | Source |
| (1,4-diazepan-1-yl)(phenyl)methanone derivatives | Aβ42 aggregation inhibition | 32–52% inhibition | uwaterloo.ca |
| (1,4-diazepan-1-yl)(phenyl)methanone derivatives | Aβ40 aggregation inhibition | 53–77% inhibition | uwaterloo.ca |
| Lead 1,4-diazepane derivatives | Aβ42-induced cytotoxicity in HT22 cells | 47.9–57.4% rescue | uwaterloo.ca |
| 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines | Sodium and Potassium Channels | Interaction observed | nih.gov |
Cardiovascular Pharmacological Mechanisms
Research has also identified cardiovascular applications for derivatives of 1-phenyl-1,4-diazepane. A series of novel 1,4-diazepane derivatives were designed as inhibitors of Factor Xa (fXa), a critical enzyme in the coagulation cascade. nih.gov Factor Xa inhibitors are a class of anticoagulants used for the treatment and prevention of thromboembolic diseases. drugs.comclevelandclinic.org One of the synthesized compounds, YM-96765 , demonstrated potent fXa inhibitory activity with an IC50 value of 6.8 nM. nih.gov
In a separate line of investigation, a series of 4,5-dihydro-1-phenyl-1H-2,4-benzodiazepines were identified as potential antiarrhythmic agents. nih.gov Their mechanism of action involves interaction with both sodium and potassium channels in the heart, leading to a prolongation of the ventricular effective refractory period. nih.gov
Table 3: Cardiovascular Activity of 1-Phenyl-1,4-diazepane Derivatives
| Compound/Derivative Class | Target/Assay | Result | Source |
| YM-96765 | Factor Xa inhibition | IC50 = 6.8 nM | nih.gov |
| 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines | Sodium and Potassium Channels | Interaction and prolongation of ERP | nih.gov |
Anticancer Activity Mechanisms (e.g., cell cycle arrest, tumor growth inhibition)
The 1,4-diazepine scaffold is present in a number of compounds investigated for their anticancer properties. The mechanisms of action are varied and often involve the modulation of cell cycle progression and the induction of apoptosis.
One study on a dispiropiperazine derivative, SPOPP-3 (1) , which has a complex heterocyclic structure, showed anti-proliferative activity against a panel of human cancer cell lines with IC50 values ranging from 0.63 to 13 µM. nih.gov Mechanistic studies revealed that this compound arrests the cell cycle in the G2/M phase, induces apoptosis and necrosis, and causes DNA damage. nih.gov
Another compound, PNU-74654 , a Wnt/β-catenin pathway inhibitor, has been shown to decrease the viability and proliferation of pancreatic cancer cells. mdpi.com Its mechanism involves inducing G1 cell cycle arrest through the downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2), and the upregulation of p27. mdpi.com PNU-74654 also inhibits the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. mdpi.com
A novel sulfonylurea derivative, DW2143 , which contains a phenyl-substituted imidazolidinone core, has demonstrated significant in vivo antitumor activity. nih.gov In a murine tumor model using 3LL cells, oral administration of DW2143 at 50 mg/kg resulted in a tumor growth inhibition of 84.3%. nih.gov
Furthermore, a study of a new Schiff base compound, 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenol , showed cytotoxic activity against MCF-7 breast cancer cells by blocking their proliferation, although this was reported to occur without inducing apoptosis. nih.govareeo.ac.ir
Table 4: Anticancer Activity of 1,4-Diazepine Derivatives and Related Compounds
| Compound/Derivative | Cancer Cell Line/Model | Mechanism | Result | Source |
| SPOPP-3 (1) | SW480 (human cancer cells) | G2/M phase cell cycle arrest, apoptosis, necrosis, DNA damage | IC50 = 0.63 to 13 µM | nih.gov |
| PNU-74654 | Pancreatic cancer cells | G1 cell cycle arrest, inhibition of EMT | Decreased cell viability | mdpi.com |
| DW2143 | 3LL murine tumor | Tumor growth inhibition | 84.3% inhibition at 50 mg/kg | nih.gov |
| 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)]... | MCF-7 (breast cancer) | Blocks proliferation | Cytotoxic activity | nih.govareeo.ac.ir |
Antimicrobial Activity Mechanisms (e.g., antibacterial, antiviral)
Derivatives of 1,4-diazepine have also been explored for their potential as antimicrobial agents. A review of 1,4-diazepines highlights their biological activities, including antibacterial and antifungal properties. benthamscience.com
In a study focused on 1,5-benzodiazepines derived from pyrrolyl chalcones, the synthesized compounds were evaluated for their in vitro antimicrobial activity. proquest.com Several of the synthesized compounds showed potent antimicrobial activity when compared to a reference drug. proquest.com
While the precise mechanisms of antimicrobial action for many 1,4-diazepine derivatives are not fully elucidated, they are thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Table 5: Antimicrobial Activity of Diazepine Derivatives
| Compound/Derivative Class | Organism(s) | Result | Source |
| 2-(2,4-dimethyl-1H-pyrrol-3-yl)-4-phenyl-2,3-dihydro-1H-benzo[b] nih.govmdpi.comdiazepine derivatives | Gram-positive and Gram-negative bacteria | Potent anti-microbial activity | proquest.com |
| General 1,4-diazepine derivatives | Bacteria and fungi | General antibacterial and antifungal activities reported | benthamscience.com |
Immunomodulatory Mechanisms
The immunomodulatory potential of 1,4-diazepane derivatives has been investigated, particularly in the context of inhibiting inflammatory responses. One study described the development of 1,4-diazepane-2-ones as novel antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.gov LFA-1 is an integrin receptor on lymphocytes that plays a crucial role in cell adhesion and immunological synapse formation. By blocking the interaction of LFA-1 with its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), these compounds can inhibit T-cell activation and migration, representing a significant immunomodulatory mechanism. High-affinity antagonists were identified, with compounds 18d and 18e showing IC50 values of 110 nM and 70 nM, respectively, for the inhibition of the LFA-1/ICAM-1 interaction. nih.gov
Another study, while not directly on a 1-phenyl-1,4-diazepane derivative, investigated the immunomodulatory properties of N,N′-diphenyl-1,4-phenylenediamine in the context of adipose-derived stem cell therapy for type 1 diabetes in rats. mdpi.comscispace.com This highlights the therapeutic potential of targeting immunomodulatory and antioxidant pathways in conjunction. mdpi.comscispace.com
Table 6: Immunomodulatory Activity of 1,4-Diazepane Derivatives
| Compound/Derivative | Target/Assay | Result | Source |
| 18d | LFA-1/ICAM-1 interaction | IC50 = 110 nM | nih.gov |
| 18e | LFA-1/ICAM-1 interaction | IC50 = 70 nM | nih.gov |
Neuroprotective Mechanistic Investigations
The neuroprotective effects of 1-phenyl-1,4-diazepane derivatives have been a key area of investigation, with research pointing towards several mechanisms of action, primarily in the context of neurodegenerative diseases like Alzheimer's.
The principal neuroprotective mechanism identified for derivatives of the 1,4-diazepane scaffold is the inhibition of amyloid-β (Aβ) aggregation. ebi.ac.ukuwaterloo.ca Aβ accumulation is a primary pathological event in Alzheimer's disease, leading to the formation of toxic plaques in the brain. uwaterloo.ca Specific derivatives have been shown to effectively inhibit the aggregation of the two major isoforms, Aβ42 and Aβ40. uwaterloo.ca By preventing or slowing this aggregation, these compounds can mitigate the downstream cytotoxic effects that lead to neuronal cell death. uwaterloo.ca
In addition to direct anti-aggregation activity, certain 1,4-diazepane derivatives exhibit secondary neuroprotective functions. Research has shown that derivatives containing specific pharmacophores possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS). uwaterloo.ca This ROS scavenging activity, which has been measured at levels ranging from 13.2% to 90.7% for certain compounds, is crucial as oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. uwaterloo.ca
Further studies have demonstrated that lead compounds from this class can rescue neuronal cells from Aβ42-induced cytotoxicity. In mouse hippocampal HT22 neuronal cells, these derivatives showed significant neuroprotective potential, rescuing between 47.9% and 57.4% of cells from toxicity without being toxic to the cells themselves. uwaterloo.ca An essential aspect of their potential as CNS agents is the ability to cross the blood-brain barrier (BBB), a property that has been indicated for these derivatives. uwaterloo.ca
While the primary focus has been on Aβ, the broader diazepine scaffold has been associated with other targets relevant to neuroprotection. For example, related 1,4-benzoxazepine (B8686809) derivatives have shown neuroprotective activity by acting as 5-HT1A receptor agonists or P2X4 receptor antagonists. ebi.ac.uknih.gov This suggests that the 1,4-diazepane core may be a versatile scaffold for targeting multiple pathways involved in neuronal injury.
Structure-Activity Relationship (SAR) and Structure-Based Drug Design
The systematic exploration of the 1-phenyl-1,4-diazepane scaffold has yielded critical insights into the relationship between its chemical structure and biological effects, guiding the design of more potent and specific derivatives.
Structure-activity relationship (SAR) studies have been instrumental in optimizing the 1,4-diazepane scaffold, particularly for inhibiting Aβ aggregation. A synthesized library of 38 derivatives revealed key structural determinants for activity. uwaterloo.ca
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. A series of derivatives with varying functional groups at the para-position of the phenyl ring identified compounds with moderate to good inhibition of Aβ42 aggregation (32–52%) and enhanced inhibition towards Aβ40 (53–77%). ebi.ac.uk
Substitution on the Diazepane Ring: Modifications to the diazepane ring itself have a significant impact. In a series of (4-substituted-1,4-diazepan-1-yl)(phenyl)methanone derivatives, incorporating alkyl substituents of varying lengths at the N4 position was explored. ebi.ac.ukuwaterloo.ca These N-alkylated derivatives were found to have reduced inhibitory activity against Aβ42 (around 34%) compared to analogues without N-alkylation. ebi.ac.ukuwaterloo.ca However, these same compounds showed improved inhibition of Aβ40 aggregation (55–67%). uwaterloo.ca
This differential activity highlights a key SAR insight: modifications at the N4-position can be used to tune the selectivity of the compounds for different Aβ isoforms.
| Scaffold Modification | Target | Observed Activity (% Inhibition) | Reference |
|---|---|---|---|
| Para-substitution on Phenyl Ring | Aβ42 Aggregation | 32 - 52% | ebi.ac.uk |
| Para-substitution on Phenyl Ring | Aβ40 Aggregation | 53 - 77% | ebi.ac.uk |
| N-Alkylation on Diazepane Ring | Aβ42 Aggregation | ~34% (Reduced) | ebi.ac.ukuwaterloo.ca |
| N-Alkylation on Diazepane Ring | Aβ40 Aggregation | 55 - 67% (Improved) | uwaterloo.ca |
Ligand efficiency (LE) is a critical metric in drug discovery used to assess the binding efficiency of a compound relative to its size (typically measured by the number of non-hydrogen atoms). It helps in selecting promising fragments and optimizing lead compounds by focusing on maximizing the binding energy per atom. Other related metrics include Ligand Lipophilicity Efficiency (LLE), which relates potency to lipophilicity.
While these metrics are fundamental to modern drug design for optimizing properties like potency and ADME (absorption, distribution, metabolism, and excretion), specific LE or LLE values for the 1-phenyl-1,4-diazepane series of neuroprotective agents have not been reported in the reviewed scientific literature. The application of such metrics would be a logical next step in the optimization of this compound class, allowing researchers to compare the quality of different substitutions and guide the design of derivatives with a better balance of potency, size, and physicochemical properties.
Bioisosteric replacement is a strategy used in medicinal chemistry to swap one atom or functional group for another with similar physicochemical or topological properties to improve potency, selectivity, or pharmacokinetic parameters. spirochem.comcambridgemedchemconsulting.com This principle has been applied to the 1,4-diazepane scaffold to enhance its pharmacological profile.
One key application involved the introduction of known Aβ inhibition pharmacophores and antioxidant moieties onto the phenyl ring. ebi.ac.uk For instance, the incorporation of a masked catechol group was investigated. ebi.ac.uk Catechols are known for their antioxidant and metal-chelating properties, and their inclusion as a bioisostere for a simple phenyl ring substituent is intended to confer additional neuroprotective mechanisms, such as ROS scavenging, onto the parent molecule. uwaterloo.ca
Another example is the exploration of different substituents at the para-position of the phenyl ring and the N4-position of the diazepine ring, which can be considered a form of bioisosteric modification to probe the steric and electronic requirements of the target binding site. ebi.ac.ukuwaterloo.ca These modifications led to derivatives with altered potency and selectivity towards Aβ40 versus Aβ42, demonstrating the utility of this approach for fine-tuning the pharmacological profile. uwaterloo.ca
Molecular Target Identification and Validation
The primary molecular target identified for the neuroprotective activity of 1-phenyl-1,4-diazepane derivatives is the Amyloid-β (Aβ) peptide . ebi.ac.ukuwaterloo.ca The therapeutic strategy is based on inhibiting the aggregation of Aβ into the toxic oligomers and plaques that are central to the pathology of Alzheimer's disease. uwaterloo.ca
The interaction with Aβ has been validated through several methods:
Fluorescence-Based Aggregation Kinetic Assays: These assays, often using Thioflavin T (ThT), are used to monitor the formation of amyloid fibrils in real-time. The ability of the 1,4-diazepane derivatives to reduce the ThT fluorescence signal provides quantitative evidence of their inhibitory effect on Aβ aggregation. uwaterloo.ca
Transmission Electron Microscopy (TEM): TEM provides direct visual confirmation of the inhibition of Aβ fibril formation. Images from these studies show a marked reduction in the density and length of amyloid fibrils in the presence of the active compounds compared to control conditions. uwaterloo.ca
Computational Modeling: Molecular docking and computational studies have been used to model the interaction between the diazepine derivatives and Aβ peptides. These models help to visualize potential binding modes and rationalize the observed structure-activity relationships at a molecular level. uwaterloo.ca
Cell-Based Assays: The neuroprotective effects of the compounds against Aβ42-induced cytotoxicity in HT22 neuronal cells serve as a biological validation of the target engagement. uwaterloo.ca By showing that the compounds can protect cells specifically from Aβ-mediated toxicity, it confirms that the anti-aggregation activity observed in vitro translates to a meaningful biological effect. uwaterloo.ca
While Aβ is the most thoroughly validated target for the neuroprotective derivatives, other research on the 1,4-diazepane scaffold has identified different molecular targets for other therapeutic areas. These include Cannabinoid receptor 2 (CB2) agonists and neurokinin receptor antagonists, highlighting the versatility of the 1,4-diazepane structure as a privileged scaffold in drug discovery. jocpr.comnih.govgoogle.com
Analytical Methodologies for 1 Phenyl 1,4 Diazepane Hydrochloride Research
Chromatographic Techniques
Chromatographic techniques are fundamental to the separation and analysis of "1-Phenyl-1,4-diazepane hydrochloride". High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of "this compound". This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, a reversed-phase HPLC setup is commonly employed.
Key parameters for a typical HPLC method for purity assessment would include:
Column: A C18 column is frequently used due to its versatility and ability to separate a wide range of compounds.
Mobile Phase: A gradient elution is often preferred, starting with a higher proportion of a weaker solvent (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and gradually increasing the proportion of a stronger organic solvent (such as acetonitrile (B52724) or methanol). This allows for the effective separation of the main compound from any impurities.
Detection: A Diode Array Detector (DAD) or a UV detector is commonly used to monitor the elution of the compound. nih.gov The wavelength of detection is chosen based on the UV absorbance maximum of "this compound".
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | Time (min) | %B 0 | 10 20 | 90 25 | 90 26 | 10 30 | 10 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices
For the quantification of "this compound" in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. phenomenex.com This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. phenomenex.com
The process generally involves:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. phenomenex.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govphenomenex.com For instance, protein precipitation might be performed using acetonitrile. nih.gov
Chromatographic Separation: A rapid LC method is often developed to separate the analyte of interest from matrix components in a short amount of time.
Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and then fragmented. Specific precursor-to-product ion transitions are monitored in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. nih.gov
A representative LC-MS/MS method could have the following parameters:
| Parameter | Typical Condition |
|---|---|
| LC Column | Kinetex 2.6 µm Biphenyl or similar |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Specific to 1-Phenyl-1,4-diazepane (B1366720) hydrochloride (e.g., [M+H]+ → fragment ion) |
| Internal Standard | A deuterated analog of the analyte is ideal |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of "this compound", particularly for volatile derivatives or after a derivatization step to increase volatility and thermal stability. researchgate.net While less common than LC-based methods for this specific compound, GC-MS offers high chromatographic resolution.
The general workflow includes:
Derivatization: If the compound is not sufficiently volatile, a chemical derivatization step, such as silylation, may be necessary.
GC Separation: The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a BPX5 column). researchgate.net
MS Detection: The separated components are ionized, typically by electron impact (EI), and the resulting mass spectrum provides a fragmentation pattern that can be used for identification and quantification.
Method Validation for Research Applications
For research applications, it is imperative that the analytical methods used are validated to ensure their reliability and accuracy. nih.gov This involves demonstrating that the method is suitable for its intended purpose. Key validation parameters include specificity, selectivity, linearity, and range.
Specificity and Selectivity Determination
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is often demonstrated by showing that the peak for "this compound" is well-resolved from other peaks.
Selectivity is a measure of how capable the method is of distinguishing the analyte from other substances. In LC-MS/MS, selectivity is very high due to the monitoring of specific ion transitions. phenomenex.com To demonstrate selectivity, blank matrix samples from different sources are analyzed to ensure no interfering peaks are present at the retention time of the analyte.
Linearity and Range Establishment
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards of known concentrations. The data is then plotted (response vs. concentration) and a linear regression is performed. A good correlation coefficient (r²), typically greater than 0.99, indicates good linearity. nih.gov
Range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is established based on the linearity studies and the intended application of the method. For instance, a quantification method in a biological matrix might have a range from a lower limit of quantification (LLOQ) to an upper limit of quantification (ULOQ). A typical LLOQ for a sensitive LC-MS/MS method could be in the low ng/mL range. nih.gov
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | To ensure the method measures only the intended analyte without interference. | No significant interfering peaks at the analyte's retention time in blank samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) > 0.99. |
| Range | To define the concentration interval over which the method is accurate, precise, and linear. | Defined by the LLOQ and ULOQ with acceptable precision and accuracy. |
Accuracy and Precision Assessment
In the validation of any analytical method for the quantification of this compound, assessing accuracy and precision is fundamental to ensure the reliability of results.
Accuracy is typically determined by the recovery of a known amount of the analyte spiked into a sample matrix. For this compound, this would involve adding a known quantity of a reference standard to a placebo mixture or a solution containing known components other than the analyte. The analysis would be performed multiple times (e.g., in triplicate at three different concentration levels covering the expected range of analysis). The percentage of recovery of the analyte would then be calculated. Regulatory guidelines often require recovery values to be within a range of 98.0% to 102.0%.
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay precision) assesses the precision under the same operating conditions over a short interval of time. This would involve multiple measurements of a homogeneous sample of this compound.
Intermediate Precision expresses the variation within the same laboratory, but with different analysts, on different days, and with different equipment.
Reproducibility (Inter-laboratory precision) measures the precision between different laboratories.
The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD value indicates high precision.
Hypothetical Data Table for Accuracy and Precision:
| Concentration Level | Spiked Amount (mg/mL) | Measured Amount (mg/mL) (Mean) | Recovery (%) | RSD (%) (Repeatability) |
| Low | 0.8 | 0.79 | 98.8 | < 2.0 |
| Medium | 1.0 | 1.01 | 101.0 | < 2.0 |
| High | 1.2 | 1.19 | 99.2 | < 2.0 |
This table is for illustrative purposes only and is not based on actual experimental data for this compound.
Detection and Quantification Limits
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for determining the lowest concentration of this compound that can be reliably detected and quantified, respectively.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response. A typical S/N ratio for LOD is 3:1, while for LOQ it is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness of Analytical Methods
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method for this compound, robustness would be assessed by intentionally varying parameters such as:
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Column temperature
Flow rate
Wavelength of detection
The method would be considered robust if the results for the analysis of this compound remain within acceptable criteria of resolution and precision despite these small changes.
Impurity Profiling and Degradation Product Identification
Impurity profiling is the identification and quantification of impurities present in a drug substance. pageplace.denih.gov This is a critical step in drug development to ensure the safety and efficacy of the final product.
Forced Degradation Studies and Pathway Elucidation
Forced degradation, or stress testing, is conducted to identify the likely degradation products of a drug substance. nih.gov This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. For this compound, this would involve subjecting the compound to a variety of stress conditions more severe than accelerated stability conditions, such as:
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
Oxidation: Exposure to oxidizing agents like hydrogen peroxide.
Thermal Degradation: Heating the solid drug substance at high temperatures.
Photodegradation: Exposing the drug substance to UV and visible light.
The degradation products formed under these conditions would be separated and characterized using techniques like HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures and establish degradation pathways.
Identification of Related Substances in Research Samples
Related substances in a research sample of this compound could include starting materials, by-products of the synthesis, and degradation products. The identification and quantification of these impurities are essential. A validated analytical method, typically HPLC, is used to separate the main compound from its related substances. The identity of these impurities is confirmed by comparing their retention times with those of known standards or by using hyphenated techniques like LC-MS for structural elucidation.
Hypothetical Data Table for Impurity Profile:
| Impurity | Retention Time (min) | Source | Specification Limit (%) |
| Starting Material A | 4.5 | Synthesis | ≤ 0.1 |
| By-product B | 7.2 | Synthesis | ≤ 0.15 |
| Degradant C | 9.8 | Degradation | ≤ 0.2 |
This table is for illustrative purposes only and is not based on actual experimental data for this compound.
Stability Research of this compound
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, a stability study would involve storing the compound under various conditions as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
Long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH.
Accelerated stability studies are conducted at 40°C ± 2°C / 75% RH ± 5% RH.
Samples would be pulled at specified time points and analyzed for assay, appearance, and the presence of degradation products. The data collected would be used to establish a re-test period or shelf life for the drug substance. The stability of a related compound, diazepam, is known to be good, with a long shelf life for its oral formulations. wikipedia.org
Assessment under Stress Conditions (Acidic, Basic, Oxidative, Photolytic, Thermal)
Forced degradation studies are a cornerstone of pharmaceutical analysis, providing insights into the intrinsic stability of a compound. These studies involve subjecting the substance to a variety of stress conditions that are more severe than accelerated stability testing. While specific research detailing the forced degradation of this compound is not extensively published, the methodologies applied to structurally similar compounds, such as certain diazepane derivatives, offer a clear framework for assessment.
The typical stress conditions applied in such studies include:
Acidic Hydrolysis: The compound is exposed to acidic solutions (e.g., hydrochloric acid) at elevated temperatures to simulate the effect of an acidic environment.
Basic Hydrolysis: Similarly, the compound is treated with basic solutions (e.g., sodium hydroxide) at high temperatures to assess its stability in alkaline conditions.
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide, is used to evaluate the compound's susceptibility to oxidation.
Photolytic Degradation: The compound is exposed to ultraviolet (UV) or fluorescent light to determine its stability upon exposure to light. This is often conducted on the solid-state compound and in solution.
Thermal Degradation: The compound is subjected to high temperatures in its solid form to assess its thermal stability.
In a study on a related diazepane derivative, significant degradation was observed under acidic, basic, and oxidative conditions, while the compound showed relative stability under photolytic and thermal stress. The primary degradation product in the acidic and basic conditions was identified through techniques like liquid chromatography-mass spectrometry (LC-MS).
The following interactive table summarizes the typical percentage of degradation observed for a related diazepane derivative under various stress conditions, which provides a hypothetical framework for what might be expected for this compound.
Table 1: Illustrative Degradation of a Diazepane Derivative Under Stress Conditions
| Stress Condition | Reagent/Exposure | Temperature | Time | Degradation (%) |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 2 hours | 13.72 |
| Basic Hydrolysis | 0.01 M NaOH | 80°C | 30 minutes | 12.54 |
| Oxidative Degradation | 30% H₂O₂ | Room Temperature | 24 hours | 11.20 |
| Photolytic Degradation | UV light (254 nm) | Ambient | 24 hours | 2.15 |
Degradation Kinetics and Mechanisms
The study of degradation kinetics provides quantitative information about the rate at which a compound degrades. This is often determined by monitoring the concentration of the parent compound over time under specific stress conditions. The data can then be fitted to various kinetic models (e.g., zero-order, first-order, second-order) to determine the reaction order and rate constant.
For hydrolytic degradation, the rate is often dependent on the pH of the solution and the temperature. The Arrhenius equation can be used to describe the temperature dependence of the degradation rate constant.
The mechanisms of degradation are elucidated by identifying the structure of the degradation products. In the case of the aforementioned diazepane derivative, the major degradant formed under both acidic and basic hydrolysis resulted from the cleavage of a specific amide bond within the diazepane ring. This was confirmed by comparing the retention time and mass spectra of the degradant with a synthesized standard of the suspected compound. This type of mechanistic insight is invaluable for understanding the chemical liabilities of the molecule.
The identification of degradation pathways is crucial. For instance, in the studied diazepane derivative, the primary degradation pathway under hydrolytic stress was the cleavage of the C-N bond in the diazepine (B8756704) ring.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,4-diazepan-5-one |
| Hydrochloric acid |
| Sodium hydroxide |
Applications of 1 Phenyl 1,4 Diazepane Hydrochloride in Other Scientific Disciplines
Materials Science Research
The utility of the 1-phenyl-1,4-diazepane (B1366720) scaffold in materials science is an area of nascent exploration. The inherent structural and chemical properties of the diazepine (B8756704) ring system, such as its conformational flexibility and the presence of nitrogen atoms for coordination or further functionalization, suggest potential for development in this field.
Polymer Synthesis and Property Modification
Currently, there is a lack of specific published research detailing the direct use of 1-Phenyl-1,4-diazepane hydrochloride as a monomer or modifying agent in polymer synthesis. However, the bifunctional nature of the 1,4-diazepane core suggests its potential as a building block. In principle, the two nitrogen atoms could be incorporated into polymer backbones, for example, in the synthesis of polyamides or polyureas, potentially imparting unique thermal or mechanical properties to the resulting materials. The phenyl substituent could further influence properties such as solubility and intermolecular interactions.
Nanomaterial Development and Functionalization
Catalytic Applications of Diazepane-Based Systems
The synthesis of 1,4-diazepine derivatives has been achieved using various catalytic systems, including heteropolyacids. nih.gov These catalysts have been shown to be efficient in promoting the condensation reactions required to form the diazepine ring. nih.gov While this highlights the role of catalysis in producing these compounds, research into the application of diazepane-based systems themselves as catalysts is less common. The nitrogen atoms within the 1,4-diazepane ring possess lone pairs of electrons that could potentially coordinate with metal centers, suggesting that complexes incorporating the 1-Phenyl-1,4-diazepane ligand could exhibit catalytic activity. However, specific studies demonstrating such applications are not prevalent in the current scientific literature.
Chemical Biology Applications
The structural motifs present in this compound, particularly the diazepine ring, are of interest in chemical biology due to their presence in many biologically active molecules. benthamscience.comchemisgroup.us
Development as Molecular Probes
Fluorescent molecular probes are invaluable tools for visualizing biological processes. nih.gov The development of novel scaffolds for these probes is an active area of research. nih.govnih.gov While there is no direct evidence of this compound being developed as a molecular probe, its structural components suggest potential. The 1,4-diazepane scaffold could be functionalized with fluorophores to create new classes of probes. The phenyl group could be modified to tune the photophysical properties or to introduce specific recognition elements. Research on other heterocyclic compounds, such as benzothiazole-phenylamide derivatives, as fluorescent probes for cancer cell imaging provides a framework for how such molecules can be designed and evaluated. researchgate.net
Biosensor Development Utilizing Diazepane Scaffolds
Genetically encoded biosensors are powerful tools for monitoring analytes and processes in living cells. nih.gov These biosensors are often based on protein scaffolds that undergo a conformational change upon binding to a target, leading to a change in a reporter signal, such as fluorescence. nih.gov There is currently no published research on the use of this compound or its derivatives in the development of such biosensors. The development of biosensors typically relies on larger biomolecules like proteins and nucleic acids to provide the necessary specificity and signal transduction mechanisms.
Supramolecular Chemistry and Molecular Recognition Studies
Following a comprehensive review of available scientific literature, there is a notable absence of published research detailing the application of this compound in the fields of supramolecular chemistry and molecular recognition.
While the broader class of diazepine derivatives has been investigated for its ability to form complex supramolecular assemblies and to act as scaffolds in host-guest chemistry, specific studies focusing on the this compound salt are not present in the current body of scientific publications. The potential for the phenyl and diazepine moieties to participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces suggests that this compound could theoretically be explored as a building block in supramolecular design. However, no empirical data or detailed research findings have been reported to substantiate such applications.
Similarly, in the area of molecular recognition, where molecules are designed to selectively bind to specific targets, there is no available data for this compound. Research in this area often involves the study of binding affinities and the structural characterization of molecular complexes, for which no information could be found for this particular compound.
Therefore, this section cannot provide detailed research findings or data tables as the foundational research has not been published. The exploration of this compound in supramolecular chemistry and molecular recognition remains a potential area for future scientific investigation.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. While traditional methods for synthesizing diazepine (B8756704) derivatives exist, future research will likely focus on innovative and sustainable pathways.
One promising area is the use of heteropolyacids (HPAs) as catalysts. nih.gov These catalysts offer strong Brønsted acidity and can be recycled, reducing waste and cost. nih.gov Research has demonstrated that Keggin-type HPAs can effectively catalyze the synthesis of 1,4-diazepine derivatives with high yields and shorter reaction times. nih.gov Another green approach involves the use of reusable catalysts like sulfamic acid under solvent-free conditions, which has been shown to produce benzo-[b]-1,4-diazepines in excellent yields. researchgate.net
Table 1: Comparison of Catalysts in Diazepine Synthesis
| Catalyst | Key Advantages | Reaction Conditions | Yields |
|---|---|---|---|
| Heteropolyacids (HPAs) | Reusable, strong acidity, high efficiency. nih.gov | Refluxing ethanol (B145695). nih.gov | Good to excellent. nih.gov |
| Sulfamic Acid | Reusable, solvent-free conditions. researchgate.net | Solvent-free. researchgate.net | Excellent. researchgate.net |
| Iodine in PEG-400 | Green catalyst and solvent system. nih.gov | Room temperature. nih.gov | Good to high. nih.gov |
| Mesoporous Silica Nanoparticles (MSNPs) | Reusable, green catalyst. nih.gov | 120 °C in AcOH. nih.gov | Good to high. nih.gov |
Advanced Computational Design and Predictive Modeling
The integration of computational tools in drug discovery and materials science has revolutionized the way researchers approach the design of new molecules. For 1-Phenyl-1,4-diazepane (B1366720) hydrochloride, advanced computational design and predictive modeling can accelerate the discovery of new derivatives with tailored properties.
Computational methods can be employed to predict the drug-likeness and biological activities of novel compounds before their actual synthesis, thereby reducing the attrition rate of drug candidates. nih.gov For instance, studies on phenyl ketone derivatives have successfully used computational tools to predict their potential for treating non-alcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. nih.gov Similarly, computational modeling has been instrumental in the investigation of 1,4-diazepane derivatives as inhibitors of amyloid-β (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca
These computational approaches, which include molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the binding modes and interactions of 1-Phenyl-1,4-diazepane derivatives with biological targets. This allows for the rational design of more potent and selective compounds.
Table 2: Computational Tools in the Study of Diazepine Derivatives
| Computational Tool/Method | Application | Predicted Outcome |
|---|---|---|
| Drug-likeness Prediction | Assessing the potential of a compound to be a drug. nih.gov | Physicochemical properties, ADMET profile. |
| Target Prediction | Identifying potential biological targets. nih.gov | Overlapping targets with disease pathways. nih.gov |
| Molecular Docking | Predicting the binding orientation of a ligand to a receptor. uwaterloo.ca | Binding affinity and interaction modes. |
| Gene Ontology (GO) Analysis | Understanding the biological processes associated with predicted targets. nih.gov | Potential biological functions and pathways. nih.gov |
In-depth Mechanistic Elucidation of Biological Interactions
While the broader class of benzodiazepines is known to act on the central nervous system, primarily by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), the specific biological interactions of 1-Phenyl-1,4-diazepane hydrochloride are not as well-defined. wikipedia.org Future research should focus on a detailed elucidation of its mechanism of action at the molecular level.
For example, diazepam, a well-known benzodiazepine (B76468), has been shown to inhibit acetylcholine (B1216132) release in the hippocampus, which may contribute to its anticonvulsant properties. wikipedia.org Investigating whether this compound shares this or other mechanisms could reveal new therapeutic possibilities. Furthermore, recent studies on other 1,4-diazepane derivatives have shown their potential as inhibitors of Aβ aggregation, suggesting a possible role in neurodegenerative diseases. uwaterloo.ca
A deeper understanding of how this compound interacts with various receptors, enzymes, and other biological macromolecules will be crucial for its future development. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and various spectroscopic methods can provide high-resolution structural information about these interactions.
Innovative Applications Beyond Medicinal Chemistry
The unique structural features of the 1,4-diazepane scaffold suggest that its applications could extend beyond the realm of medicinal chemistry. The exploration of these innovative applications is a fertile ground for future research.
One potential area is in materials science. For instance, some benzodiazepine derivatives have been utilized as dyes for acrylic fibers, indicating the potential for diazepine-based compounds in the development of new materials with specific optical or electronic properties. nih.gov
Another avenue is in the field of biocides. The antimigratory activity of certain 1,4-diazepane derivatives against cancer cell lines and their antifungal activity against pathogens like Candida albicans have been reported. researchgate.net This suggests that derivatives of this compound could be developed as novel antifungal agents or as coatings to prevent biofilm formation. The discovery of N-phenyl 1,4-dihydropyridines with antimycobacterial activity further supports the potential for this class of compounds in combating infectious diseases. nih.gov
Collaborative and Interdisciplinary Research Opportunities
The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. The successful advancement of this compound from a laboratory curiosity to a potentially valuable product will require the combined expertise of researchers from various fields.
Synthetic organic chemists will be essential for developing novel and efficient synthetic routes. nih.gov Computational chemists can provide the theoretical framework for designing new derivatives with desired properties. nih.gov Pharmacologists and biochemists will be needed to elucidate the biological mechanisms of action and to conduct in vitro and in vivo testing. uwaterloo.ca Material scientists could explore the non-medicinal applications of these compounds. nih.gov
Such interdisciplinary collaborations can foster innovation and lead to breakthroughs that might not be possible within a single discipline. The establishment of research consortia and partnerships between academic institutions and industry will be vital for translating fundamental research into practical applications. unibo.it
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenyl-1,4-diazepane hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of diazepane derivatives typically involves cyclization of diamines with carbonyl compounds or fluorination of azepane precursors. For this compound, a plausible route includes reacting 1,4-diazepane with a phenylating agent (e.g., phenyl halide) under basic conditions, followed by hydrochlorination. Key parameters include solvent polarity (e.g., DMSO enhances nucleophilicity), temperature (50–80°C for controlled fluorination), and catalyst choice (e.g., cesium fluoride for halogen substitution) . Yield optimization requires monitoring reaction progress via TLC or NMR to minimize by-products like over-alkylated species.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing phenyl group integration and diazepane ring conformation.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying hydrochloride salt formation.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially when comparing retention times to known diazepane analogs .
Q. How does the hydrochloride salt form influence the solubility and stability of 1-Phenyl-1,4-diazepane?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base due to ionic interactions. Solubility can be tested in polar solvents (e.g., water, methanol) via gravimetric analysis. Stability studies under physiological conditions (pH 7.4, 37°C) should track degradation via LC-MS, focusing on hydrolytic cleavage of the diazepane ring or phenyl group dissociation. Protective measures include lyophilization for long-term storage and buffer optimization for in vitro assays .
Advanced Research Questions
Q. How does phenyl substitution at position 1 of the diazepane ring influence receptor binding affinity compared to other substituents?
- Methodological Answer : Comparative studies using radioligand binding assays (e.g., for serotonin or dopamine receptors) can quantify affinity differences. For example, phenyl groups may enhance π-π stacking with aromatic residues in receptor pockets, whereas methyl or fluorobenzyl substituents (as in –10) alter steric and electronic interactions. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis studies on key receptor residues .
Q. What strategies mitigate degradation of this compound under physiological conditions?
- Methodological Answer :
- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorine) at meta/para positions of the phenyl ring reduces susceptibility to oxidative degradation.
- Formulation : Encapsulation in liposomes or cyclodextrins improves stability in aqueous media.
- pH Control : Buffering solutions (e.g., citrate-phosphate) at pH < 5 minimize hydrolytic ring-opening, as observed in related diazepane hydrochlorides .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar diazepane derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example:
- Functional Assays : Compare cAMP inhibition or ion channel modulation across analogs (e.g., 1-Methyl-3-phenyl vs. 6-Methoxymethyl derivatives in ).
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain divergent in vivo outcomes.
- Data Normalization : Control for assay conditions (e.g., cell line variability, agonist concentrations) to isolate structural effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
